molecular formula C7H13N5O B13406086 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine

Katalognummer: B13406086
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: FQKGETZTIZBGTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a morpholine group

Vorbereitungsmethoden

The synthesis of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of a triazole precursor with morpholine under specific conditions. One common method involves the use of 1-methyl-1H-1,2,4-triazole-3-amine as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the morpholine group can be replaced with other functional groups using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-methyl-1H-1,2,4-triazole-3-amine: This compound lacks the morpholine group and has different chemical and biological properties.

    5-(morpholin-4-yl)-1H-1,2,4-triazole-3-amine: This compound lacks the methyl group, which can affect its reactivity and applications.

    1-methyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine: This compound has a piperidine group instead of a morpholine group, leading to different chemical and biological properties.

Eigenschaften

Molekularformel

C7H13N5O

Molekulargewicht

183.21 g/mol

IUPAC-Name

1-methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13N5O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3,(H2,8,10)

InChI-Schlüssel

FQKGETZTIZBGTR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC(=N1)N)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.